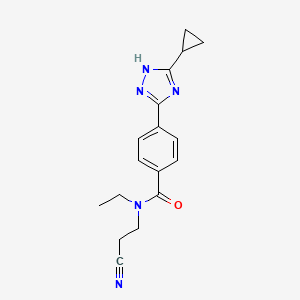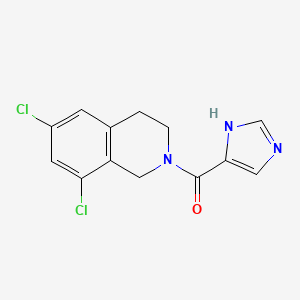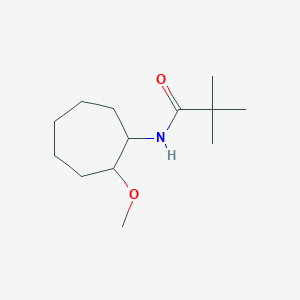
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various fields of research.
Mechanism of Action
The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters in the brain. MAO-A is an enzyme that is located in the outer membrane of mitochondria and is involved in the metabolism of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit MAO-A. The inhibition of MAO-A leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on mood, behavior, and cognition. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one in lab experiments include its potency and selectivity as an MAO-A inhibitor, its synthetic availability, and its ability to modulate neurotransmitter levels in the brain. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one. One area of research is the development of more potent and selective MAO-A inhibitors for use in treating various neuropsychiatric disorders. Another area of research is the exploration of the biochemical and physiological effects of this compound on different neurotransmitter systems and brain regions. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans.
Synthesis Methods
The synthesis of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 6,8-dichloro-3,4-dihydro-isoquinoline with 3-methoxypropan-1-ol in the presence of a base to form the intermediate product. This intermediate product is then treated with a reducing agent to obtain the final product, this compound.
Scientific Research Applications
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A by this compound leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological and biochemical effects.
Properties
IUPAC Name |
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-18-5-3-13(17)16-4-2-9-6-10(14)7-12(15)11(9)8-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWAZJMXOYZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)






![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)

